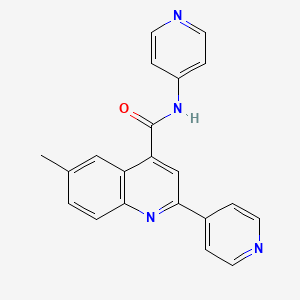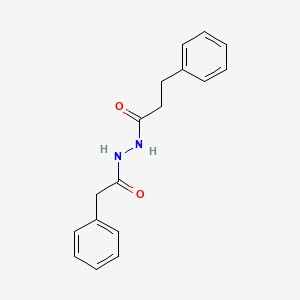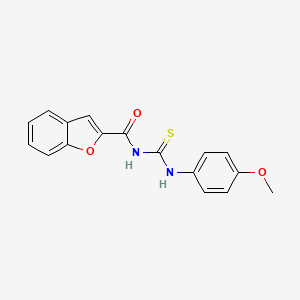![molecular formula C18H19N3O B5822570 N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5822570.png)
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide is a chemical compound that belongs to the benzimidazole class of compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate, in an acidic medium.
Introduction of 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced through a nucleophilic substitution reaction using 4-methylbenzyl chloride and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide.
Attachment of Propanamide Side Chain: The final step involves the acylation of the benzimidazole derivative with propanoyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzimidazole derivatives.
Scientific Research Applications
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory responses.
Pathways Involved: It inhibits key enzymes in the biosynthesis of nucleic acids and proteins, leading to the disruption of cellular processes in pathogens and cancer cells.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure and similar pharmacological activities.
Thiabendazole: A benzimidazole derivative used as an anthelmintic agent.
Albendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Uniqueness
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propanamide is unique due to its specific structural modifications, which enhance its pharmacological properties and broaden its range of applications compared to other benzimidazole derivatives .
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-17(22)20-18-19-15-6-4-5-7-16(15)21(18)12-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVLSTHCUGZBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-bromo-2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B5822491.png)
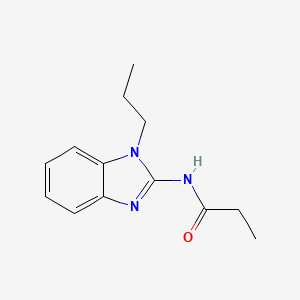
![N-tert-butyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5822512.png)
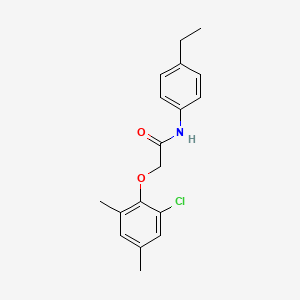
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5822521.png)
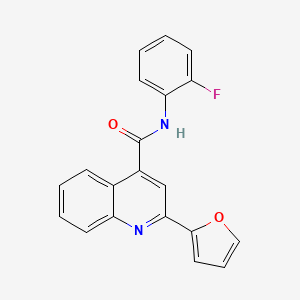
![4-chloro-N'-{[(naphthalen-1-yloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5822531.png)
![4-[4-(benzyloxy)-3-methoxybenzyl]morpholine](/img/structure/B5822536.png)
![(2,3-dichlorobenzyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5822555.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5822561.png)
![1-{3-[(3,5-dimethoxyphenyl)amino]-3-oxopropyl}-4-piperidinecarboxamide](/img/structure/B5822568.png)
